4-(4-Ethoxy-2-methylphenyl)phenol
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Overview
Description
4-(4-Ethoxy-2-methylphenyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has an ethoxy group (-OCH2CH3) and a methyl group (-CH3) attached to the benzene ring, making it a substituted phenol. The molecular formula for this compound is C15H16O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-2-methylphenyl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of a phenol derivative with an appropriate ethoxy and methyl-substituted benzene under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of catalysts to speed up the reaction and reduce the energy required. Additionally, continuous flow reactors might be employed to maintain consistent reaction conditions and improve the overall production rate.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxy-2-methylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., NaOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
4-(4-Ethoxy-2-methylphenyl)phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways involving phenolic compounds.
Medicine: Research into its potential therapeutic effects, such as antioxidant properties, is ongoing. Phenolic compounds are known for their ability to scavenge free radicals, which could have implications for treating oxidative stress-related conditions.
Mechanism of Action
The mechanism by which 4-(4-Ethoxy-2-methylphenyl)phenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing molecular recognition and binding events. These interactions can affect various biochemical pathways, including those related to oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Similar in structure but with a methoxy group (-OCH3) instead of an ethoxy group.
4-Ethyl-2-methoxyphenol: Contains an ethyl group (-CH2CH3) and a methoxy group, similar to 4-(4-Ethoxy-2-methylphenyl)phenol but with different substituents.
Phenol: The simplest phenol, with only a hydroxyl group attached to the benzene ring.
Uniqueness
This compound is unique due to the specific combination of ethoxy and methyl groups attached to the phenol. This unique substitution pattern can influence its chemical reactivity, physical properties, and potential applications. For example, the ethoxy group can increase the compound’s solubility in organic solvents, while the methyl group can affect its steric and electronic properties.
Properties
IUPAC Name |
4-(4-ethoxy-2-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-3-17-14-8-9-15(11(2)10-14)12-4-6-13(16)7-5-12/h4-10,16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPNEBMUVIPUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC=C(C=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683540 |
Source
|
Record name | 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-31-9 |
Source
|
Record name | 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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